molecular formula C19H3F33N2 B12866898 3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole

3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole

Cat. No.: B12866898
M. Wt: 886.2 g/mol
InChI Key: LRQFUWYNPBUTLT-UHFFFAOYSA-N
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Description

3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole typically involves the reaction of perfluoroalkyl-substituted hydrazines with appropriate diketones or their equivalents. The reaction conditions often include:

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
  • Temperature: Moderate to high temperatures (50-150°C).
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: May be explored for its potential biological activity, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(perfluoro-1-hexyl)-1H-pyrazole
  • 1-(Heptafluorobutyl)-3,5-dimethyl-1H-pyrazole
  • 3,5-Bis(trifluoromethyl)-1H-pyrazole

Uniqueness

3,5-Bis(perfluoro-1-hexyl)-1-(heptafluorobutyl)-1H-pyrazole is unique due to its specific combination of perfluoroalkyl groups, which impart distinct physicochemical properties. These properties can enhance its performance in various applications compared to other similar compounds.

Properties

Molecular Formula

C19H3F33N2

Molecular Weight

886.2 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4-heptafluorobutyl)-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole

InChI

InChI=1S/C19H3F33N2/c20-2-5(21,22)8(27,28)19(51,52)54-4(7(25,26)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-3(53-54)6(23,24)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1H,2H2

InChI Key

LRQFUWYNPBUTLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(CF)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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